molecular formula C10H14O2 B1285304 5-Butylbenzene-1,3-diol CAS No. 46113-76-2

5-Butylbenzene-1,3-diol

Cat. No. B1285304
CAS RN: 46113-76-2
M. Wt: 166.22 g/mol
InChI Key: JOZMGUQZTOWLAS-UHFFFAOYSA-N
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Description

The compound 5-Butylbenzene-1,3-diol is not directly mentioned in the provided papers. However, there are studies on structurally related compounds that can offer insights into the chemical behavior and properties that 5-Butylbenzene-1,3-diol might exhibit. For instance, the investigation of the antioxidant properties of 5-tert-butylbenzene-1,2,3-triol and 3,5-di-tert-butylbenzene-1,2-diol compounds provides valuable information on the radical scavenging ability of substituted benzene derivatives, which could be relevant to the study of 5-Butylbenzene-1,3-diol .

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and the treatment of precursor compounds with various reagents. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . These methods could potentially be adapted for the synthesis of 5-Butylbenzene-1,3-diol by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the molecular structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by these methods . The X-ray study of 1,3,5-tri-tert-butylbenzene provided insights into the internal ordering and molecular correlations . These techniques would be essential in analyzing the molecular structure of 5-Butylbenzene-1,3-diol.

Chemical Reactions Analysis

The reactivity of substituted benzene compounds can be inferred from their interactions with various reagents. For instance, the dimagnesiated compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by reactions such as hydrolysis and halogenation . The antioxidant properties of similar compounds, such as 5-tert-butylbenzene-1,2,3-triol, were explored through their reaction mechanisms with the hydroperoxyl radical . These studies provide a foundation for understanding the chemical reactions that 5-Butylbenzene-1,3-diol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives can be characterized by their spectroscopic features, crystal growth, and electrical properties. For example, the crystal growth and electrical properties of 5-tert-butyl-1,2,3-trinitrobenzene were analyzed, providing information on its optical behavior and dielectric behavior . These properties are crucial for understanding the behavior of 5-Butylbenzene-1,3-diol in various applications.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Ability

5-Butylbenzene-1,3-diol, a close derivative of 5-tert-butylbenzene-1,2,3-triol, has been explored for its antioxidant properties. The reaction mechanisms and kinetics of radical scavenging ability, particularly against hydroperoxyl radical (HOO•), were investigated using density functional theory. This research highlighted the compound's efficiency in radical scavenging, especially in lipid media, making it a potential candidate for antioxidant applications (Saïd & Mekelleche, 2018).

Evaluation of Drug Packaging Material Compatibility

In a study involving microwave-assisted extraction combined with gas chromatography-mass spectrometry, derivatives of 5-Butylbenzene-1,3-diol were evaluated for their compatibility with drug packaging materials. The study aimed to assess the safety of drug packaging materials in relation to their potential for leaching certain compounds, including derivatives of 5-Butylbenzene-1,3-diol, into the drugs they contain (Liu et al., 2019).

Alkylation Processes in Organic Chemistry

The alkylation of pyrocatechol with tert-butyl alcohol in benzene in the presence of sulfuric acid resulted in a higher yield of 3,5-di-tert-butylbenzene-1,2-diol, a compound structurally related to 5-Butylbenzene-1,3-diol. This study highlights the importance of such compounds in organic synthesis, particularly in the formation of more stable and desirable chemical structures (Vol’eva et al., 2011).

Redox Shuttle Stability in Lithium-Ion Batteries

Research into the synthesis and stability of 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a compound similar to 5-Butylbenzene-1,3-diol, was conducted for its potential use as a redox shuttle additive for overcharge protection in lithium-ion batteries. The study found that despite its ease of dissolution in carbonate-based electrolytes, its electrochemical stability was less than ideal compared to other derivatives, providing insights into the potential application of similar compounds in battery technology (Zhang et al., 2010).

Safety And Hazards

5-Butylbenzene-1,3-diol should be handled in a well-ventilated place. It is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols, and to use non-sparking tools .

properties

IUPAC Name

5-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZMGUQZTOWLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563470
Record name 5-Butylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butylbenzene-1,3-diol

CAS RN

46113-76-2
Record name 5-Butylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Citti, P Linciano, F Forni, MA Vandelli, G Gigli… - … of Pharmaceutical and …, 2019 - Elsevier
Cannabidiol (CBD), one of the two major active principles present in Cannabis sativa, is gaining great interest among the scientific community for its pharmaceutical, nutraceutical and …
Number of citations: 60 www.sciencedirect.com
P Linciano, C Citti, L Luongo, C Belardo… - Journal of natural …, 2019 - ACS Publications
The butyl homologues of Δ 9 -tetrahydrocannabinol, Δ 9 -tetrahydrocannabutol (Δ 9 -THCB), and cannabidiol, cannabidibutol (CBDB), were isolated from a medicinal Cannabis sativa …
Number of citations: 52 pubs.acs.org
M Salbini, A Quarta, F Russo, AM Giudetti, C Citti… - Molecules, 2021 - mdpi.com
Over the last few years, much attention has been paid to phytocannabinoids derived from Cannabis for their therapeutic potential. Δ 9 -tetrahydrocannabinol (Δ 9 -THC) and cannabidiol …
Number of citations: 5 www.mdpi.com
F Tolomeo, F Russo, MA Vandelli, G Biagini… - … of Pharmaceutical and …, 2021 - Elsevier
A sensitive and straightforward HPLC-UV method was developed for the simultaneous quantification of the two main impurities in “pure” commercial cannabigerol (CBG) samples. The …
Number of citations: 7 www.sciencedirect.com
B Jung, JK Lee, J Kim, EK Kang, SY Han… - Chemistry–An Asian …, 2019 - Wiley Online Library
(−)‐Cannabidiol ((−)‐CBD), a non‐psychoactive phytocannabinoid from Cannabis, and its structural analogs have received growing attention in recent years because of their potential …
Number of citations: 35 onlinelibrary.wiley.com
AR Noble - 2009 - search.proquest.com
Amphibian alkaloids are attractive targets for synthesis due to their biological activity. An important class of amphibian alkaloids is the 2, 5-disubstituted pyrrolidine-based family of …
Number of citations: 6 search.proquest.com

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